molecular formula C8H7BrO2 B2851219 5-Bromo-2,3-dihydrobenzofuran-3-ol CAS No. 5590-43-2

5-Bromo-2,3-dihydrobenzofuran-3-ol

Cat. No.: B2851219
CAS No.: 5590-43-2
M. Wt: 215.046
InChI Key: QKYZCEGIXWRWLB-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.

Scientific Research Applications

5-Bromo-2,3-dihydrobenzofuran-3-ol has several scientific research applications:

Safety and Hazards

Safety data for 5-Bromo-2,3-dihydrobenzofuran-3-ol indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions. Another approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Transition-metal catalysis, such as the Sonogashira coupling reaction, can also be employed to prepare benzofuran derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed reactions are common in industrial settings to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

  • 2,3-Dihydrobenzofuran-5-amine
  • 6-Fluoro-2,3-dihydrobenzofuran
  • 5-Fluoro-2,3-dihydrobenzofuran
  • 6-Chloro-2,3-dihydrobenzofuran
  • 5-Chloro-2,3-dihydrobenzofuran
  • 6-Bromo-2,3-dihydrobenzofuran
  • 7-Bromo-2,3-dihydrobenzofuran

Comparison: 5-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYZCEGIXWRWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5590-43-2
Record name 5-bromo-2,3-dihydro-1-benzofuran-3-ol
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